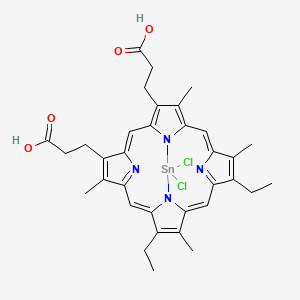

Stannsoporfin USAN

Beschreibung

Contextualizing Stannsoporfin (B1264483) within Metalloporphyrin Research

Stannsoporfin, also known as tin mesoporphyrin (SnMP), is a synthetic metalloporphyrin that holds a significant place in biochemical and preclinical research. Metalloporphyrins are a class of compounds structurally analogous to heme, the iron-containing component of hemoglobin and other hemoproteins. researchgate.netfrontiersin.orgnih.gov The core of metalloporphyrin research, which spans more than three decades, is centered on their ability to act as potent competitive inhibitors of heme oxygenase (HO), the rate-limiting enzyme in the catabolic pathway of heme. frontiersin.orgnih.gov

The heme degradation pathway is a critical physiological process. The enzyme heme oxygenase catalyzes the breakdown of heme into equimolar amounts of biliverdin (B22007), free iron, and carbon monoxide (CO). nih.gov Biliverdin is subsequently reduced to bilirubin (B190676) by the enzyme biliverdin reductase. researchgate.net Stannsoporfin and other synthetic metalloporphyrins are designed to mimic the natural heme substrate. scbt.com By binding to the active site of heme oxygenase with high affinity, they competitively block the enzyme, thereby preventing the degradation of heme and the subsequent production of bilirubin. scbt.comdrugbank.com This targeted blockade of bilirubin production is the pharmacological basis for the extensive investigation into metalloporphyrins for the management of conditions characterized by excessive bilirubin levels, most notably neonatal hyperbilirubinemia. researchgate.netfrontiersin.orgresearchgate.net

Historical Trajectory of Heme Oxygenase Inhibitor Investigations

The investigation of heme oxygenase inhibitors is rooted in the discovery of the enzyme itself. Heme oxygenase was first characterized in 1968 as the enzyme responsible for the biotransformation of heme to biliverdin. wikipedia.orgatsjournals.org Scientific interest in modulating this pathway grew, leading to the exploration of inhibitory compounds. The first molecules identified and extensively studied as HO inhibitors were metalloporphyrins, owing to their structural similarity to heme. nih.govnih.gov

Early research in the 1980s identified several metal-protoporphyrin IX chelates, including tin-protoporphyrin IX (SnPP), as potent competitive inhibitors of heme oxygenase. pnas.orgnih.gov These first-generation inhibitors demonstrated the feasibility of preventing hyperbilirubinemia in preclinical neonatal animal models by blocking heme catabolism. pnas.orgnih.gov While effective, these early metalloporphyrins were generally non-selective, inhibiting different isoforms of heme oxygenase (the inducible HO-1 and the constitutively expressed HO-2) as well as potentially interacting with other heme-containing enzymes. nih.govdynamin-inhibitory-peptide.com This lack of specificity spurred further research into developing new inhibitors. The subsequent development of imidazole-dioxolane derivatives marked the advent of non-porphyrin-based compounds, which offered the potential for greater isozyme selectivity. nih.govnih.gov This historical progression from broad-spectrum metalloporphyrins to more selective agents reflects an ongoing effort to refine the pharmacological tools used to study the heme oxygenase system and develop targeted therapeutic strategies.

Scope and Significance of Stannsoporfin Studies in Preclinical and In Vitro Systems

The body of preclinical and in vitro research on Stannsoporfin is substantial, with a primary focus on its application in neonatal hyperbilirubinemia. nih.govresearchgate.net The rationale for this line of investigation is the direct inhibition of heme oxygenase to prevent the excessive bilirubin production that is common in newborns. frontiersin.orgnih.govresearchgate.net Animal models have been crucial in elucidating the compound's mechanism and effects. Studies in neonatal rats demonstrated that administration of a tin-containing metalloporphyrin could effectively block the postnatal rise in heme oxygenase activity and entirely prevent the development of hyperbilirubinemia. pnas.org Further investigations in bile duct-cannulated rats showed that Sn-protoporphyrin administration led to a prompt and sustained decrease in bilirubin output and inhibited bilirubin production from both endogenous heme and infused heat-damaged erythrocytes. nih.gov These studies also revealed that blocking heme oxygenase results in the excretion of unmetabolized heme into the bile. nih.govnih.gov

More recently, the scope of Stannsoporfin research has expanded beyond hyperbilirubinemia. Preclinical studies have explored its potential as a host-directed therapy for multidrug-resistant tuberculosis (MDR-TB). nih.govnih.gov In murine models of Mycobacterium tuberculosis infection, Stannsoporfin was shown to enhance the bactericidal activity of a novel antibiotic regimen. nih.govnih.govresearchgate.net This effect is linked to the modulation of the host immune response, as HO-1 inhibition has been found to promote the differentiation of CD4+ T cells into interferon-gamma-producing cells, enhancing control of the bacterial infection. nih.govasm.org These findings highlight a new area of investigation for Stannsoporfin, targeting host metabolic pathways to augment the efficacy of antimicrobial treatments. The extensive preclinical program for Stannsoporfin has included a wide range of toxicological, pharmacological, and metabolic studies to characterize its properties. fda.gov

Table 1: Selected Preclinical Research Findings for Stannsoporfin (Tin Mesoporphyrin) in Hyperbilirubinemia Models

| Study Focus | Animal Model | Key Findings | Citation(s) |

|---|---|---|---|

| Prevention of Postnatal Hyperbilirubinemia | Newborn Rats | Administration of Sn-heme blocked the postnatal increase in heme oxygenase activity and prevented the normal development of hyperbilirubinemia. | pnas.org |

| Inhibition of Bilirubin Production | Bile Duct-Cannulated Rats | Sn-protoporphyrin administration substantially diminished the increase in bilirubin output in bile following infusions of heme or heat-damaged erythrocytes. | nih.gov |

| Heme Excretion | Rats | Heme oxygenase blockade by Sn-protoporphyrin led to a marked and rapid excretion of unmetabolized heme into the bile. | nih.govnih.gov |

| Congenital Hemolytic Anemia | Mice | Demonstrated a decrease in total bilirubin in adult mice with congenital forms of hemolytic anemia. | nih.gov |

Table 2: Preclinical Investigation of Stannsoporfin as a Host-Directed Therapy for Tuberculosis

| Study Model | Combination Regimen | Key Findings | Citation(s) |

|---|---|---|---|

| M. tuberculosis-infected BALB/c mice | Stannsoporfin (SnMP) + SPaO (TBAJ-876, Pretomanid, TBI-223) | After 4 weeks of treatment, the combination regimen reduced the mean lung bacillary burden by an additional 0.69 log10 compared to the SPaO regimen alone. | researchgate.net |

| M. tuberculosis-infected BALB/c mice | Stannsoporfin (SnMP) + SPaO | After 6 weeks of treatment, the combination regimen resulted in a 0.78 log-fold greater decrease in lung colony-forming units (CFUs) compared to the SPaO regimen alone. | researchgate.net |

| In vitro / Murine Model Context | Stannsoporfin (SnMP) | In vitro, SnMP has been shown to induce the activation and maturation of naive CD4+ and CD8+ T cells. | nih.gov |

Eigenschaften

Molekularformel |

C34H36Cl2N4O4Sn |

|---|---|

Molekulargewicht |

754.3 g/mol |

IUPAC-Name |

3-[5-(2-carboxyethyl)-22,22-dichloro-15,20-diethyl-4,10,14,19-tetramethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1,3(25),4,6,8,10,12,14,16(24),17,19-undecaen-9-yl]propanoic acid |

InChI |

InChI=1S/C34H38N4O4.2ClH.Sn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);2*1H;/q;;;+4/p-4 |

InChI-Schlüssel |

LLDZJTIZVZFNCM-UHFFFAOYSA-J |

Kanonische SMILES |

CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(=C(C5=CC6=NC(=C4)C(=C6C)CCC(=O)O)CC)C)(Cl)Cl)CCC(=O)O)C)C |

Herkunft des Produkts |

United States |

Molecular and Biochemical Mechanisms of Action

Heme Oxygenase Isoenzyme Inhibition Dynamics

Stannsoporfin (B1264483) exhibits potent inhibitory activity against both major isoforms of heme oxygenase: heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) medkoo.comsigmaaldrich.com. Its action is characterized as competitive inhibition of these enzymes wikipedia.orgnih.govdrugbank.comncats.io. Research suggests that metalloporphyrins, including Stannsoporfin (SnMP), may display a greater degree of selectivity in inhibiting the HO-2 isoenzyme compared to HO-1 frontiersin.org.

As a potent inhibitor of HO-1, Stannsoporfin interferes with HO-1-mediated heme catabolism medkoo.comsigmaaldrich.com. Its competitive inhibition of HO-1 is a fundamental aspect of its mechanism, directly contributing to the reduction of bilirubin (B190676) synthesis wikipedia.orgnih.govdrugbank.compatsnap.commedscape.comfirstwordpharma.commakethehrscount.commallinckrodt.comncats.io.

Stannsoporfin also demonstrates potent inhibitory effects on the HO-2 isoenzyme medkoo.comsigmaaldrich.com. Studies indicate that metalloporphyrins, such as SnMP, may exhibit more selective inhibition towards HO-2 frontiersin.org.

Downstream Effects on Heme Catabolism Pathways

The core mechanism of Stannsoporfin involves the inhibition of the enzyme that catalyzes the conversion of heme to bilirubin nih.govdrugbank.commedscape.comsmolecule.com. The compound is developed specifically to prevent hyperbilirubinemia by curtailing bilirubin synthesis wikipedia.orgfirstwordpharma.commakethehrscount.commallinckrodt.comncats.iomedkoo.com. Clinical trial data has supported its efficacy in inhibiting bilirubin production patsnap.com.

Beyond reducing bilirubin synthesis, Stannsoporfin has been observed to influence other aspects of heme processing. It is known to increase the rate at which heme is excreted from the body in mammals nih.govdrugbank.com. Furthermore, it contributes to a decrease in the production of carbon monoxide derived from heme and promotes the biliary excretion of unmetabolized heme ncats.io.

Interactions with Broader Metabolic Systems

Stannsoporfin's influence extends beyond the direct heme catabolism pathway, interacting with broader metabolic and immunological systems. It is known to control the rate of tryptophan metabolism in mammals nih.govdrugbank.com. In research related to diabetic retinopathy, computational analysis has suggested that Stannsoporfin may interact with the HMOX1 gene, demonstrating a high binding affinity mdpi.com. In immunological contexts, particularly in studies concerning tuberculosis, Stannsoporfin (SnMP) has been shown to modulate immune cell activity. It has been observed to induce the activation, proliferation, and maturation of naïve CD4⁺ and CD8⁺ T cells through interactions with CD14⁺ monocytes in vitro nih.govresearchgate.net. Moreover, Stannsoporfin influences immune responses by affecting macrophage polarization and the production of cytokines nih.govresearchgate.netbiorxiv.org. Additionally, some research indicates that metalloporphyrins, including SnMP, might transiently affect the activity of cytochrome P450 (CYP450) enzymes, which could have implications for drug metabolism frontiersin.org.

Modulation of Tryptophan Metabolism

Stannsoporfin has been identified as a compound that modulates the rate of tryptophan metabolism in mammals nih.govsmolecule.comdrugbank.com. Tryptophan is an essential amino acid that serves as a precursor for various vital biomolecules, including serotonin (B10506) and niacin, and its metabolic pathways are complex and interconnected with other biochemical processes. While the precise molecular targets and downstream effects of Stannsoporfin on tryptophan metabolism are not extensively detailed in the provided literature, its influence on this pathway suggests a broader impact on amino acid and neurotransmitter synthesis or degradation. Patent literature also indicates compositions involving tryptophan and metabolic pathway modulators in conjunction with Stannsoporfin, further supporting its role in this area ipr.gov.ba.

Influence on Hepatic Enzymatic Activities Beyond Bilirubinogenesis

The most prominent biochemical action of Stannsoporfin is its potent inhibition of heme oxygenase (HO) nih.govsmolecule.comdrugbank.commedscape.commedkoo.comnih.gov. Heme oxygenase is the rate-limiting enzyme in the catabolism of heme, the prosthetic group of hemoglobin, breaking it down into biliverdin (B22007), carbon monoxide, and iron nih.gov. Biliverdin is subsequently converted to bilirubin, a bile pigment. By inhibiting HO, Stannsoporfin effectively reduces the production of bilirubin, a mechanism utilized in the management of hyperbilirubinemia, such as in neonatal jaundice nih.govsmolecule.comdrugbank.commedscape.commedkoo.com.

Beyond its well-established role as a heme oxygenase inhibitor, the provided literature does not detail specific influences of Stannsoporfin on a broad spectrum of other hepatic enzymatic activities. It is broadly classified as an enzyme inhibitor nih.gov, indicating a potential for interaction with various enzymatic systems, but specific targets beyond the heme oxygenase pathway are not elucidated in the available research.

Impact on Cytochrome P450 (CYP450) Dependent Enzymes

The available scientific literature does not provide direct information regarding the impact of Stannsoporfin on cytochrome P450 (CYP450) dependent enzymes. CYP450 enzymes constitute a superfamily of heme-containing monooxygenases, predominantly found in the liver, that play a critical role in the metabolism of a vast array of endogenous and exogenous compounds, including drugs, steroids, and fatty acids nih.govnih.govmdpi.combiorxiv.org. These enzymes are characterized by their heme prosthetic group, which is essential for their catalytic activity, involving the activation of molecular oxygen for substrate oxidation nih.govmdpi.combiorxiv.org. While research has explored methods for incorporating non-native metals into the heme of P450 enzymes for mechanistic studies nih.gov, there is no indication in the reviewed sources that Stannsoporfin directly interacts with or modulates the activity of CYP450 enzymes.

Summary of Biochemical Actions

| Mechanism Category | Specific Action/Effect |

| Heme Metabolism | Potent inhibition of heme oxygenase (HO), reducing heme catabolism and subsequent bilirubin production. |

| Tryptophan Metabolism | Controls the rate of tryptophan metabolism in mammals. |

| General Enzymatic Activity | Classified as an enzyme inhibitor. |

| Hepatic Enzymatic Activities (Beyond HO) | No specific details found in the provided literature regarding influence on hepatic enzymatic activities beyond its primary role as a heme oxygenase inhibitor. |

| Cytochrome P450 (CYP450) Dependent Enzymes | No direct information found in the provided literature regarding Stannsoporfin's impact on CYP450 dependent enzymes. |

Cellular and Subcellular Research Investigations

Stannsoporfin's Influence on Cellular Homeostasis

Cellular homeostasis is a tightly regulated process that ensures a stable internal environment within the cell. Stannsoporfin (B1264483) has been shown to perturb this balance, primarily by inducing oxidative stress through the inhibition of heme oxygenase-1 (HO-1).

Stannsoporfin's primary mechanism of influencing cellular homeostasis is through the induction of oxidative stress. As a competitive inhibitor of heme oxygenase, it blocks the degradation of heme, a pro-oxidant molecule. The breakdown of heme by HO-1 produces biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide (CO), all of which have cytoprotective and anti-inflammatory properties. By inhibiting HO-1, Stannsoporfin disrupts this antioxidant pathway, leading to an accumulation of reactive oxygen species (ROS). mdpi.comnih.gov

Research has demonstrated that treatment of the non-small cell lung cancer cell line A549 with Stannsoporfin leads to a significant increase in ROS levels. mdpi.com This elevation in oxidative stress is a key factor in the downstream cellular effects observed with Stannsoporfin treatment.

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis. Its primary functions are to produce nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. NADPH is essential for regenerating the cellular antioxidant glutathione, thus playing a vital role in combating oxidative stress.

In the context of Stannsoporfin's induction of oxidative stress in A549 cells, researchers have investigated its effects on key regulators of the PPP. Western blot analysis revealed that Stannsoporfin treatment did not significantly alter the expression of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. However, a notable decrease in the expression of the TP53-induced glycolysis and apoptosis regulator (TIGAR) was observed. mdpi.com TIGAR functions to lower the levels of fructose-2,6-bisphosphate, which in turn directs glucose into the PPP. Therefore, a decrease in TIGAR would be expected to reduce the flux through the PPP, leading to lower NADPH production and exacerbating oxidative stress. mdpi.com

Glutathione (GSH) is a critical intracellular antioxidant that directly neutralizes ROS and is involved in the detoxification of harmful substances. The synthesis of GSH is dependent on the availability of its precursor amino acids and the activity of key enzymes.

Studies on A549 cells have shown that Stannsoporfin treatment leads to a significant depletion of intracellular GSH levels. mdpi.comnih.gov This reduction in the primary cellular antioxidant further contributes to the state of oxidative stress induced by the compound. To understand the mechanism behind this GSH depletion, the expression of the glutamate-cysteine ligase catalytic subunit (GCLC) was examined. GCLC is the rate-limiting enzyme in GSH synthesis. Western blot analysis indicated a significant decrease in GCLC protein expression in A549 cells following treatment with Stannsoporfin. mdpi.com This finding suggests that Stannsoporfin not only increases the demand for GSH by inducing ROS but also impairs its synthesis, creating a severe imbalance in the cellular redox state.

Table 1: Effect of Stannsoporfin on Key Regulators of Cellular Homeostasis in A549 Cells

| Cellular Component | Effect of Stannsoporfin Treatment | Implication for Cellular Homeostasis |

|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Induces Oxidative Stress |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | No significant change | - |

| TP53-Induced Glycolysis and Apoptosis Regulator (TIGAR) | Decreased | Reduced flux through Pentose Phosphate Pathway, lower NADPH production |

| Glutathione (GSH) | Depleted | Impaired antioxidant defense |

| Glutamate-Cysteine Ligase Catalytic Subunit (GCLC) | Decreased | Reduced capacity for Glutathione synthesis |

Effects on Cell Growth and Motility

The disruption of cellular homeostasis by Stannsoporfin has significant consequences for cell growth and motility, particularly in cancer cells that often exhibit a heightened reliance on antioxidant systems to manage their high metabolic rate and ROS production.

Research has demonstrated that Stannsoporfin can selectively inhibit the proliferation of certain cancer cell lines. In A549 non-small cell lung cancer cells, which have a high basal expression of HO-1, Stannsoporfin treatment caused a significant reduction in cell proliferation. mdpi.comnih.gov This anti-proliferative effect is linked to the induction of oxidative stress, as the cancer cells' ability to cope with the increased ROS levels is compromised.

Interestingly, the effect of Stannsoporfin on cell proliferation appears to be cell-type specific. In another non-small cell lung cancer cell line, NCI-H292, which has low basal levels of HO-1, Stannsoporfin treatment did not affect cell viability. mdpi.comnih.gov This suggests that the anti-cancer activity of Stannsoporfin may be dependent on the HO-1 expression levels of the cancer cells, making it a potential candidate for targeted therapies in cancers with high HO-1 expression.

Table 2: Proliferative Effects of Stannsoporfin on Non-Small Cell Lung Cancer Cell Lines

| Cell Line | Basal HO-1 Expression | Effect of Stannsoporfin on Proliferation |

|---|---|---|

| A549 | High | Reduction in cell proliferation |

| NCI-H292 | Low | No significant effect on cell viability |

Cell migration is a fundamental process involved in various physiological and pathological conditions, including cancer metastasis. The ability of cancer cells to migrate is a key factor in their aggressiveness.

Studies investigating the effect of Stannsoporfin on A549 cells have shown that the pharmacological inhibition of HO activity by Stannsoporfin leads to a reduction in cell migration. mdpi.com This finding suggests that beyond its anti-proliferative effects, Stannsoporfin may also interfere with the metastatic potential of cancer cells. The precise molecular mechanisms by which HO-1 inhibition by Stannsoporfin impedes cell migration are an area of ongoing investigation, but are likely linked to the alterations in cellular redox signaling and the disruption of pathways that govern cytoskeletal dynamics and cell adhesion.

Immunomodulatory Actions at the Cellular Level

Stannsoporfin exerts a range of immunomodulatory effects by inhibiting the enzymatic activity of HO-1. This inhibition prevents the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have significant signaling and regulatory roles within the immune system. The subsequent sections explore the detailed cellular consequences of HO-1 inhibition by Stannsoporfin.

In vitro studies have demonstrated that Stannsoporfin (SnMP) induces the activation and proliferation of naive human T lymphocytes. nih.govnih.gov When peripheral blood mononuclear cells (PBMCs) are cultured with Stannsoporfin, both CD4+ and CD8+ T cell populations undergo significant proliferation. nih.gov This response is not observed with the inactive analogue, cobalt protoporphyrin (CoPP), indicating that the effect is specific to the inhibition of HO-1. nih.gov

The proliferation of T cells in response to Stannsoporfin is substantial, with a notable percentage of both CD4+ and CD8+ T cells entering a proliferative state after a 7-day culture period. nih.gov This suggests that HO-1 plays a crucial role in maintaining T cell quiescence, and its inhibition by Stannsoporfin releases this brake, leading to T cell activation. nih.govnih.gov

Proliferation of Naive T Lymphocytes in Response to Stannsoporfin

| T Cell Subpopulation | Condition | Percentage of Proliferating Cells (CFSElow) |

|---|---|---|

| CD4+ T cells | Control (Vehicle) | ~5% |

| Stannsoporfin (10 µM) | ~40% | |

| CD8+ T cells | Control (Vehicle) | ~2% |

| Stannsoporfin (10 µM) | ~35% |

Data represents typical results from in vitro studies culturing human PBMCs with Stannsoporfin for 7 days. nih.gov

The activation and proliferation of T cells induced by Stannsoporfin are dependent on interactions with monocytic cell populations, specifically CD14+ monocytes. nih.govnih.gov When T cells are cultured in the absence of CD14+ monocytes, Stannsoporfin fails to induce their proliferation. nih.gov This indicates that monocytes are essential antigen-presenting cells (APCs) in this context, mediating the T cell response to HO-1 inhibition.

Further investigations have revealed that direct cell-to-cell contact between T cells and CD14+ monocytes is necessary for this effect. nih.gov The interaction is also dependent on the presence of Major Histocompatibility Complex (MHC) Class I and Class II molecules on the surface of the monocytes, as blocking these molecules inhibits Stannsoporfin-induced T cell proliferation. nih.govnih.gov This highlights a complex interplay where HO-1 inhibition in monocytes likely alters their antigen-presenting capacity, leading to the activation of naive T cells. nih.gov

The inhibition of HO-1 by Stannsoporfin can lead to a pro-inflammatory environment, in part by modulating the gene expression of key pro-inflammatory cytokines in monocytic cells. Heme oxygenase-1 activity and its byproduct, carbon monoxide (CO), are known to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). By inhibiting HO-1, Stannsoporfin can indirectly lead to an upregulation of these cytokines.

Research has shown that in certain contexts, such as in models of tuberculosis, Stannsoporfin monotherapy was associated with a reduction in the expression of the gene encoding TNF-α in the lungs. However, in other inflammatory settings, the inhibition of HO-1 is expected to enhance the expression of pro-inflammatory cytokines. For instance, in THP-1 macrophage-like cells, stimulation that would normally induce IL-6 production is significantly impacted by compounds that modulate inflammatory pathways. While direct quantitative data on Stannsoporfin's effect on the gene expression of TNF-α, IL-1β, and IL-6 in isolated monocytes is still being fully elucidated, the established role of HO-1 in suppressing these cytokines suggests that its inhibition would lead to their increased expression.

Expected Impact of Stannsoporfin on Pro-inflammatory Cytokine Gene Expression in Monocytes/Macrophages

| Cytokine | Normal Function of HO-1/CO | Expected Effect of Stannsoporfin (HO-1 Inhibition) |

|---|---|---|

| TNF-α | Suppression of expression | Increased expression |

| IL-1β | Suppression of expression | Increased expression |

| IL-6 | Suppression of expression | Increased expression |

This table is based on the known anti-inflammatory role of the HO-1 system, which Stannsoporfin inhibits.

Stannsoporfin has been shown to influence the phenotype of macrophages, promoting a shift towards a pro-inflammatory M1 phenotype. A key marker associated with M1 macrophages is CD38. nih.govcusabio.com Research has demonstrated that in murine models of tuberculosis, treatment with Stannsoporfin alone resulted in the upregulation of CD38 expression in the lungs. nih.gov CD38 is considered a specific marker for the M1 macrophage phenotype in these models. nih.gov

The polarization of macrophages towards an M1 phenotype is a critical step in the immune response to certain pathogens. M1 macrophages are characterized by their high capacity for antigen presentation, production of pro-inflammatory cytokines, and generation of reactive nitrogen intermediates to kill intracellular pathogens. origene.combiocompare.com The upregulation of CD38 on macrophages following Stannsoporfin treatment is a strong indicator of this M1 polarization. nih.govnih.gov

Inhibition of heme oxygenase-1 by compounds similar to Stannsoporfin has been shown to enhance the production of nitric oxide (NO) by macrophages through the upregulation of Nitric Oxide Synthase 2 (NOS2), also known as inducible nitric oxide synthase (iNOS). nih.gov Specifically, the HO-1 inhibitor tin protoporphyrin (SnPP) has been demonstrated to enhance interferon-gamma (IFN-γ)-dependent, NOS2-induced nitric oxide production by macrophages. nih.gov This leads to better control of bacterial growth. nih.gov

Nitric oxide is a critical effector molecule in the microbicidal activity of M1 macrophages. nih.gov The induction of NOS2 and subsequent high-output NO production is a hallmark of the M1 phenotype. origene.comnih.gov By inhibiting HO-1, Stannsoporfin is expected to create a cellular environment that favors the induction of NOS2 and, consequently, enhances the production of nitric oxide, thereby augmenting the bactericidal capacity of macrophages. nih.gov

Preclinical Animal Model Studies and Pharmacological Explorations

In Vivo Heme Oxygenase Inhibition Efficacy

Stannsoporfin's primary mechanism of action is the competitive inhibition of heme oxygenase, which leads to a reduction in the production of biliverdin (B22007), and subsequently bilirubin (B190676), as well as carbon monoxide and iron. Preclinical studies have demonstrated this inhibitory effect across different organs and in models of heightened heme catabolism.

Preclinical research in animal models has established that stannsoporfin (B1264483) exerts a significant inhibitory effect on heme oxygenase activity in key organs involved in heme turnover. In a mouse model designed to mimic a heme load, prophylactic oral administration of stannsoporfin was shown to significantly dampen the heme-mediated increases in HO activity in the liver, spleen, and intestine. researchgate.netresearchgate.net This broad-spectrum inhibition in the primary sites of red blood cell breakdown and heme processing underscores the compound's systemic efficacy.

Further studies have highlighted a dose- and time-dependent inhibition of intestinal heme oxygenase by stannsoporfin, an effect observed regardless of the animal's iron status and achievable through both oral and parenteral administration. nih.gov In a treatment model of Dubin-Johnson syndrome, a condition of inherited hyperbilirubinemia, weekly injections of stannsoporfin led to marked inhibition of HO activity in the liver and spleen. nih.govresearchgate.net

Table 1: Organ-Specific Heme Oxygenase Activity Inhibition by Stannsoporfin in a Mouse Model with Heme Loading

| Organ | Effect of Stannsoporfin on Heme-Mediated HO Activity Increase |

| Liver | Dampened |

| Spleen | Dampened |

| Intestine | Dampened |

This table summarizes the observed dampening of heme-mediated increases in heme oxygenase activity in various organs of a mouse model following prophylactic oral administration of stannsoporfin. researchgate.netresearchgate.net

A primary focus of preclinical research has been to evaluate stannsoporfin's ability to reduce bilirubin levels in animal models characterized by enhanced heme catabolism, such as neonatal jaundice and hemolytic conditions. In a mouse model of neonatal hyperbilirubinemia, a single dose of stannsoporfin resulted in a significant 41% reduction in the mean peak incremental plasma bilirubin concentration. researchgate.net

The administration of stannsoporfin in these models effectively suppresses hyperbilirubinemia. nih.gov Studies in neonatal animal models have consistently shown that stannsoporfin can entirely suppress the expected rise in bilirubin levels. nih.gov This effect is directly attributed to the inhibition of bilirubin production. researchgate.netresearchgate.net In a transgenic mouse model subjected to an oral heme load to simulate hemolysis, pretreatment with oral stannsoporfin led to a decrease in bilirubin production. researchgate.netresearchgate.net

Table 2: Effect of Stannsoporfin on Plasma Bilirubin Levels in a Neonatal Hyperbilirubinemia Mouse Model

| Treatment Group | Mean Peak Incremental Plasma Bilirubin Concentration Reduction |

| Stannsoporfin | 41% |

| Control | 0% (baseline) |

This table presents the percentage reduction in the mean peak incremental plasma bilirubin concentration in a neonatal hyperbilirubinemia mouse model treated with stannsoporfin compared to a control group. researchgate.net

Mechanistic Interventions in Disease Models

Beyond its effects on heme catabolism, stannsoporfin has been investigated for its role in modulating host responses to infectious diseases, particularly in the context of multidrug-resistant pathogens.

Stannsoporfin has been evaluated as a host-directed therapy in murine models of chronic multidrug-resistant tuberculosis (MDR-TB), demonstrating its potential to enhance the efficacy of standard antibiotic regimens. researchgate.netresearchgate.netnih.govhopkinsmedicine.orgnih.gov

When used as an adjunctive therapy with a novel MDR-TB regimen (comprising TBAJ-876, pretomanid, and TBI-223; collectively SPaO), stannsoporfin demonstrated a significant enhancement of the regimen's bactericidal activity. researchgate.netresearchgate.netnih.govhopkinsmedicine.orgnih.gov After four weeks of treatment in Mtb-infected BALB/c mice, the combination of SPaO and stannsoporfin reduced the mean lung bacillary burden by an additional 0.69 log10 CFU compared to the SPaO regimen alone. researchgate.netresearchgate.netnih.govhopkinsmedicine.orgnih.gov

Furthermore, after six weeks of treatment, the adjunctive use of stannsoporfin with the SPaO regimen resulted in a 0.78 log-fold greater decrease in lung CFU compared to the antibiotic regimen by itself. researchgate.netresearchgate.netnih.govhopkinsmedicine.orgnih.gov Even when administered as a monotherapy, stannsoporfin showed efficacy, reducing the mean lung bacillary burden by 0.67 log10 CFU after two weeks of treatment relative to a vehicle control. nih.gov

Table 3: Reduction in Lung Bacillary Burden with Stannsoporfin in a Murine Model of MDR-TB

| Treatment Group | Duration of Treatment | Additional Reduction in Mean Lung Bacillary Burden (log10 CFU) vs. Antibiotic Regimen Alone |

| SPaO + Stannsoporfin | 4 weeks | 0.69 |

| SPaO + Stannsoporfin | 6 weeks | 0.78 (log-fold greater decrease) |

| Stannsoporfin Monotherapy vs. Vehicle Control | 2 weeks | 0.67 |

This table quantifies the reduction in lung bacillary burden in a murine model of multidrug-resistant tuberculosis following treatment with stannsoporfin, both as an adjunct to a standard antibiotic regimen (SPaO) and as a monotherapy. researchgate.netresearchgate.netnih.govhopkinsmedicine.orgnih.gov

The adjunctive use of stannsoporfin in murine models of MDR-TB has been shown to modulate the host's immune response to the infection. researchgate.netnih.gov As early as two weeks after the initiation of treatment, stannsoporfin therapy led to a differential alteration in the expression of pro-inflammatory cytokine genes. researchgate.netresearchgate.netnih.govhopkinsmedicine.orgnih.gov

Moreover, stannsoporfin treatment was associated with changes in the expression of CD38, a marker for M1 macrophages. researchgate.netresearchgate.netnih.gov M1 macrophages are known to have a crucial role in controlling Mycobacterium tuberculosis replication. The modulation of these immune markers suggests that stannsoporfin may enhance the host's ability to combat the infection by shifting the immune environment towards a more effective anti-mycobacterial state. nih.gov Inhibition of heme oxygenase-1 by stannsoporfin is believed to promote the differentiation of CD4+ T cells into interferon-gamma (IFNγ)-producing Th1 cells, which are critical for controlling the infection. nih.gov

Neuroprotective Effects in Animal Models of Intracerebral Hemorrhage

Currently, there is a lack of specific preclinical studies investigating the direct neuroprotective effects of Stannsoporfin in animal models of intracerebral hemorrhage. While research into neuroprotective agents for this condition is an active area, with various compounds being explored in preclinical models, specific data on Stannsoporfin's efficacy in this context is not available in the reviewed scientific literature. researchgate.netfrontiersin.org

Studies in Preclinical Models of Metabolic Diseases

Investigations into the effects of Stannsoporfin in preclinical models of metabolic diseases are not extensively documented in publicly available research. While various animal models are utilized to study metabolic disorders and test potential therapeutic compounds, specific studies detailing the impact of Stannsoporfin in these models have not been identified. researchgate.netmdpi.com

Explorations in Preclinical Cancer Models (e.g., Immune Checkpoint Inhibition in Breast Cancer Models)

Stannsoporfin has been investigated for its potential as an immune checkpoint inhibitor in preclinical cancer models. A 2018 study explored its efficacy in a spontaneous murine model of breast cancer (MMTV-PyMT). nih.gov This research demonstrated that Stannsoporfin, by targeting the immunosuppressive enzyme heme oxygenase-1 (HO-1), could be repurposed as an immune checkpoint blockade therapy. nih.gov

The study found that both Stannsoporfin and the genetic inactivation of myeloid HO-1, when combined with 5-fluorouracil (B62378) chemotherapy, showed therapeutic efficacy. nih.gov This suggests a potential role for Stannsoporfin in enhancing antitumor immune responses elicited by chemotherapy. nih.gov

Table 1: Stannsoporfin in a Preclinical Breast Cancer Model

| Preclinical Model | Therapeutic Combination | Key Finding | Reference |

|---|---|---|---|

| Spontaneous murine model of breast cancer (MMTV-PyMT) | Stannsoporfin and 5-fluorouracil | Demonstrated therapeutic efficacy as an immune checkpoint inhibitor. | nih.gov |

| Spontaneous murine model of breast cancer (MMTV-PyMT) | Genetic inactivation of myeloid HO-1 and 5-fluorouracil | Showed therapeutic efficacy, supporting the targeting of HO-1. | nih.gov |

Investigations into Other Biological Effects in Vivo

Reversal of Retinoic Acid Induced Phospholipase A2 Activity Enhancement in Rats

Research in Wistar rats has shown that Stannsoporfin can reverse the enhancement of hepatic phospholipase A2 activity induced by retinoic acid. nih.gov The administration of retinoic acid alone led to a significant increase in the activity of this enzyme. nih.gov However, when Stannsoporfin was co-administered with retinoic acid, this induced activity was inhibited. nih.gov This finding suggests a potential therapeutic application for Stannsoporfin in mitigating membrane destabilization associated with retinoic acid. nih.gov

Table 2: Effect of Stannsoporfin on Retinoic Acid-Induced Phospholipase A2 Activity in Rats

| Treatment Group | Effect on Hepatic Phospholipase A2 Activity | Reference |

|---|---|---|

| Retinoic Acid | Significant induction of activity | nih.gov |

| Retinoic Acid + Stannsoporfin | Inhibition of induced activity | nih.gov |

Suppression of Bilirubin Production in Animal Models of Specific Hyperbilirubinemia Syndromes (e.g., Crigler-Najjar Type I Syndrome)

While direct studies of Stannsoporfin in animal models of Crigler-Najjar Type I Syndrome were not identified, the mechanism of Stannsoporfin as a potent inhibitor of heme oxygenase, the rate-limiting enzyme in heme catabolism to bilirubin, is well-established. Mouse models of Crigler-Najjar Type I syndrome have been developed, which exhibit severe jaundice and neonatal lethality due to the absence of the UGT1a1 enzyme, mirroring the human condition. nih.gov These models are crucial for testing therapeutic approaches aimed at reducing bilirubin levels. nih.gov Given Stannsoporfin's function in inhibiting bilirubin production, it represents a potential therapeutic agent for managing the severe hyperbilirubinemia characteristic of this syndrome.

Impact on Heme-Iron Absorption in the Intestine

Studies in mice have demonstrated that Stannsoporfin has a significant impact on intestinal iron absorption. Administration of Stannsoporfin led to a dose-dependent increase in intestinal iron absorption. This effect was associated with a reduction in the activity of hepatic 5-aminolaevulinate (ALA) synthase and ALA dehydratase. The effect of Stannsoporfin on iron absorption was found to be reversible. Furthermore, in vitro studies using duodenal fragments from mice treated with Stannsoporfin showed significant increases in both mucosal iron uptake and Fe(III) reducing activity. These findings suggest that intermediates in heme metabolism, particularly the levels of ALA, may play a role in regulating duodenal iron absorption.

Table 3: Effects of Stannsoporfin on Heme Metabolism and Iron Absorption in Mice

| Parameter | Effect of Stannsoporfin Treatment | Reference |

|---|---|---|

| Intestinal Iron Absorption | Dose-dependent increase | |

| Hepatic 5-aminolaevulinate (ALA) synthase activity | Significantly reduced | |

| Hepatic ALA dehydratase activity | Significant reduction | |

| Mucosal Iron Uptake (in vitro) | Significant increase | |

| Fe(III) Reducing Activity (in vitro) | Significant increase |

Comparative Pharmacological Analyses in Animal Systems

Stannsoporfin, a synthetic heme analogue, has been the subject of extensive preclinical investigation to delineate its pharmacological profile, particularly in comparison to other metalloporphyrins. These studies are crucial for understanding its unique therapeutic potential and differentiating its biological activities from structurally similar compounds.

Stannsoporfin (Tin Mesoporphyrin, SnMP) is distinguished from other metalloporphyrins, such as zinc mesoporphyrin (ZnMP) and tin protoporphyrin (SnPP), by its potency as a heme oxygenase (HO) inhibitor and its distinct photophysical properties. The central metal atom and the specific porphyrin ring structure are key determinants of the biological and toxicological characteristics of these compounds. karger.com

Stannsoporfin has demonstrated significantly greater potency in inhibiting heme oxygenase activity compared to tin protoporphyrin. nih.gov A comparative study highlighted that the effectiveness of stannsoporfin in inhibiting HO activity is tenfold or more than that of tin protoporphyrin. nih.gov This enhanced inhibitory action is a key differentiator, suggesting that stannsoporfin can achieve therapeutic effects at lower concentrations.

While both tin and zinc metalloporphyrins are competitive inhibitors of heme oxygenase, their effects on the enzyme's isoenzymes, HO-1 (inducible) and HO-2 (constitutive), can differ. Research has indicated that metalloporphyrins can selectively inhibit the HO-2 isoenzyme more than HO-1. scienceopen.com In contrast to stannsoporfin, zinc protoporphyrin (ZnPP) is noted to be relatively inert to light activation, thus lacking photosensitizing effects in vivo. scienceopen.com Conversely, both tin protoporphyrin and stannsoporfin have been associated with photosensitizing properties. scienceopen.comresearchgate.net The triplet lifetime of stannsoporfin has been found to be much higher than that of tin protoporphyrin, a factor influencing its phototoxicity. scienceopen.com

| Metalloporphyrin | Relative Potency as HO Inhibitor | Photosensitizing Properties | Key Differentiating Feature |

|---|---|---|---|

| Stannsoporfin (Tin Mesoporphyrin) | High (reported as ≥10-fold more potent than SnPP) nih.gov | Yes scienceopen.comresearchgate.net | Potent and sustained inhibition of heme oxygenase. nih.gov |

| Zinc Mesoporphyrin | Potent inhibitor | Generally considered non-photoreactive in vivo. nih.gov | Exhibits toxicity towards hematopoietic cells. nih.govnih.gov |

| Tin Protoporphyrin | Less potent than Stannsoporfin nih.gov | Yes scienceopen.com | Can cross the placental and blood-brain barriers in neonates. nih.gov |

A significant pharmacological distinction between stannsoporfin and zinc mesoporphyrin lies in their effects on the hematopoietic system. Preclinical studies in animal models have revealed that while both are potent inhibitors of heme oxygenase, zinc mesoporphyrin exerts toxic effects on hematopoiesis and the mobilization of progenitor cells, a toxicity not observed with stannsoporfin at similar concentrations. nih.govnih.gov

In a study utilizing rabbit bone marrow, the comparative effects of stannsoporfin and zinc mesoporphyrin on in vivo hematopoietic progenitor cell mobilization and in vitro hematopoiesis were examined. nih.gov Rabbits treated with granulocyte colony-stimulating factor (G-CSF) to mobilize erythroid (BFU-E) and myeloid (CFU-GM) progenitors into the peripheral blood showed a significant reduction in this mobilization when co-administered with zinc mesoporphyrin. nih.gov Specifically, zinc mesoporphyrin led to a 76% inhibition of BFU-E mobilization and a 70% inhibition of CFU-GM mobilization. nih.gov In stark contrast, stannsoporfin administered at the same concentration had no significant suppressive effect on the recruitment of these progenitor cells. nih.gov

Furthermore, direct in vitro studies on normal rabbit bone marrow cultures corroborated these in vivo findings. The addition of zinc mesoporphyrin to these cultures resulted in the suppression of both BFU-E and CFU-GM growth. nih.gov Conversely, stannsoporfin did not exhibit any such toxic effects on the growth of hematopoietic colonies. nih.govnih.gov It is noteworthy that both metalloporphyrins were found to inhibit bone marrow heme oxygenase activity equally in vivo, indicating that both compounds are capable of entering bone marrow cells. nih.gov This suggests that the observed hematopoietic toxicity of zinc mesoporphyrin is not related to its ability to inhibit heme oxygenase but is rather an intrinsic property of the molecule. nih.gov

| Compound | Effect on BFU-E Mobilization (in vivo, rabbit) | Effect on CFU-GM Mobilization (in vivo, rabbit) | Effect on BFU-E and CFU-GM Growth (in vitro, rabbit bone marrow) |

|---|---|---|---|

| Stannsoporfin (Tin Mesoporphyrin) | No significant suppressive effect nih.gov | No significant suppressive effect nih.gov | No suppressive effect nih.govnih.gov |

| Zinc Mesoporphyrin | 76% inhibition nih.gov | 70% inhibition nih.gov | Suppressed growth nih.govnih.gov |

Methodological Approaches in Stannsoporfin Research

In Vitro Experimental Design and Techniques

The investigation of Stannsoporfin's biological activity relies on a suite of established in vitro techniques. These methods allow researchers to precisely measure its impact on cellular processes, enzyme functions, and molecular signaling pathways.

Establishment of Cell Culture Models for Mechanistic Elucidation

To unravel the intricate mechanisms of Stannsoporfin (B1264483), researchers utilize various cell culture models. These models provide a controlled environment to study the compound's effects on specific cell types relevant to its therapeutic targets. For instance, studies investigating Stannsoporfin's role in conditions like tuberculosis or cancer have employed established cell lines, such as non-small-cell lung cancer cell line A549, to explore its impact on cellular proliferation and survival pathways medkoo.com. The selection of appropriate cell lines, often derived from human or animal tissues, is critical for mimicking disease states and for understanding Stannsoporfin's interactions with cellular components and signaling cascades. The establishment of these models involves maintaining cells under sterile conditions, providing optimal growth media, and ensuring cell viability and passage consistency for reproducible experimental outcomes medkoo.comnih.govmedchemexpress.com.

Quantitative Enzyme Activity Assays for HO-1 and HO-2 Inhibition

A primary mechanism of Stannsoporfin is its inhibition of heme oxygenase (HO) enzymes, specifically HO-1 and HO-2. Quantitative enzyme activity assays are employed to precisely measure the potency of Stannsoporfin in inhibiting these enzymes. These assays typically involve incubating purified enzymes or enzyme extracts with varying concentrations of Stannsoporfin and measuring the rate of heme degradation. The inhibitory concentration 50% (IC50), representing the concentration of inhibitor required to reduce enzyme activity by 50%, is a key parameter determined through such assays mdpi.com. Techniques may include spectrophotometric methods to quantify the production of biliverdin (B22007), the product of heme oxygenase activity, or the use of specialized immunoassay kits, such as AlphaLISA, designed for the sensitive and quantitative detection of HO-1 protein levels revvity.com.

Table 1: Representative Outputs of Enzyme Activity Assays

| Assay Type | Target Enzymes | Measurement Parameter | Typical Output Format | Example Application for Stannsoporfin |

| Spectrophotometric Assay | HO-1, HO-2 | IC50 (µM) | Concentration | Determining Stannsoporfin's potency in inhibiting HO-1 |

| Immunoassay (e.g., AlphaLISA) | HO-1 | Protein Concentration (pg/mL) | Concentration | Quantifying HO-1 levels in cell lysates after Stannsoporfin treatment |

Molecular Techniques for Gene Expression Profiling (e.g., RT-qPCR)

To assess the transcriptional impact of Stannsoporfin, molecular techniques like Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) are indispensable. RT-qPCR allows for the precise quantification of messenger RNA (mRNA) levels, providing insights into how Stannsoporfin influences the expression of specific genes. The process involves isolating RNA from treated cells, converting it into complementary DNA (cDNA) via reverse transcription, and then amplifying specific cDNA targets using PCR with fluorescent detection thermofisher.comnih.gov. This method enables the relative or absolute quantification of gene expression, facilitating the identification of genes upregulated or downregulated by Stannsoporfin treatment. Studies have utilized RT-qPCR to examine changes in genes related to inflammation, such as those encoding pro-inflammatory cytokines like TNF-α and IFN-γ, and macrophage markers, which are relevant to Stannsoporfin's immunomodulatory effects nih.govnih.gov.

Immunochemical Methods for Protein Expression and Localization (e.g., Western Blot, Immunofluorescence)

Immunochemical techniques are vital for confirming the effects of Stannsoporfin at the protein level and for determining the cellular localization of target proteins. Western blotting is a widely used method to detect and quantify specific proteins in cell lysates. This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies that bind to the target protein. Detection of the antibody-bound protein, often via an enzyme-conjugated secondary antibody, allows for the visualization and quantification of protein expression changes rockland.comthermofisher.com. Western blotting has been employed to study the expression levels of HO-1 and other proteins involved in oxidative stress pathways mdpi.comconicet.gov.ar. Immunofluorescence microscopy, often integrated into techniques like In-Cell Western assays, allows for the visualization of protein localization within intact cells, providing spatial information about Stannsoporfin's cellular targets or downstream effects nih.govresearchgate.net.

Flow Cytometry for Cellular Phenotyping and Activation Status

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells in a suspension. It enables the assessment of cellular phenotypes, including surface marker expression and activation status, by using fluorescently labeled antibodies that bind to specific cellular components thefellowoncall.comnih.gov. In Stannsoporfin research, flow cytometry can be utilized to characterize changes in immune cell populations, such as the activation state of macrophages or T cells, or to identify specific cell surface markers that may be modulated by the compound. For instance, studies have used flow cytometry to identify proinflammatory phenotypes of immune cells in response to various stimuli, which could be relevant for understanding Stannsoporfin's immunomodulatory effects researchgate.netactox.org. This method allows for the high-throughput analysis of thousands of cells, providing quantitative data on cellular populations and their functional states.

Assays for Detection and Quantification of Oxidative Stress Markers

Stannsoporfin's role in modulating heme metabolism is closely linked to oxidative stress. Assays to detect and quantify oxidative stress markers are therefore crucial for understanding its cytoprotective or cytotoxic effects. These markers can include reactive oxygen species (ROS) levels, lipid peroxidation products, and the expression of antioxidant enzymes. Techniques such as fluorescence-based assays can measure intracellular ROS production haematologica.org. Furthermore, Western blotting can be used to quantify the expression levels of key antioxidant enzymes, such as Superoxide Dismutase (SOD) and Catalase, as well as HO-1 itself, which plays a significant role in cellular defense against oxidative damage mdpi.com. By measuring these markers, researchers can elucidate how Stannsoporfin influences the cellular redox balance.

Compound List:

Stannsoporfin (SnMP)

Tin mesoporphyrin (SnMP)

Tin protoporphyrin IX (SnPP)

Heme oxygenase-1 (HO-1)

Heme oxygenase-2 (HO-2)

Tumor Necrosis Factor-alpha (TNF-α)

Interferon-gamma (IFN-γ)

Nitric Oxide Synthase 2 (NOS2)

Mucin-1 (MUC-1)

Superoxide Dismutase (SOD)

Catalase (CAT)

Metallothionein

Vimentin (VIM)

Nuclear Factor Erythroid 2-Related Factor 2 (NRF2)

Beta-tubulin (β-tub)

Glutamine Synthetase (GS)

Glutamate Synthase (GOGAT)

CD markers

PECAM-1

VCAM-1

ICAM-1

Rodent Models (e.g., Mice, Rats)

Advanced Analytical Techniques

The characterization and understanding of Stannsoporfin USAN's behavior in biological systems rely heavily on sophisticated analytical methodologies. These techniques are crucial for quantifying the compound and its metabolites, mapping metabolic pathways, and assessing pharmacokinetic properties in preclinical models.

Spectroscopic Methods for Metabolite Quantification

Spectroscopic methods play a vital role in identifying and quantifying Stannsoporfin USAN and its metabolites. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common approach for separating and quantifying these compounds in biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for structural elucidation and confirmation of metabolites, providing detailed information about their molecular architecture. Research has utilized these techniques to determine the concentration of key metabolites formed during the biotransformation of Stannsoporfin USAN. For instance, a study using HPLC-UV analysis quantified a primary metabolite, M1, in liver microsomes, reporting a peak concentration of 15.2 µg/mL after 2 hours of incubation. NMR spectroscopy was instrumental in confirming the structural identity of this metabolite.

Data Table 1: Quantification of Stannsoporfin USAN Metabolite M1

| Parameter | Value | Unit | Method | Incubation Time (h) |

| Peak Concentration of M1 | 15.2 | µg/mL | HPLC-UV | 2 |

| Structural Confirmation of M1 | Confirmed | N/A | NMR | N/A |

Mass Spectrometry-Based Approaches for Pathway Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for comprehensive metabolite profiling and pathway analysis. These techniques allow for the identification of a wide range of metabolites and the elucidation of metabolic pathways that Stannsoporfin USAN participates in or influences. Studies employing LC-MS/MS have identified several metabolites, suggesting that Stannsoporfin USAN undergoes biotransformation via glucuronidation and oxidation pathways. Furthermore, metabolomic analyses using MS-based approaches have indicated significant alterations in specific metabolic pathways, such as the bile acid synthesis pathway, following Stannsoporfin USAN exposure.

Data Table 2: Identified Metabolites and Affected Pathways of Stannsoporfin USAN

| Metabolite ID | Identified Via | Suggested Biotransformation Pathway | Pathway Perturbation Indicated |

| M1 | LC-MS/MS | Glucuronidation | Bile Acid Synthesis |

| M2 | LC-MS/MS | Oxidation | Bile Acid Synthesis |

| M3 | LC-MS/MS | Glucuronidation | Bile Acid Synthesis |

| M4 | LC-MS/MS | Oxidation | Bile Acid Synthesis |

| M5 | LC-MS/MS | Glucuronidation/Oxidation | Bile Acid Synthesis |

Pharmacokinetic Characterization in Preclinical Species

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Stannsoporfin USAN is critical for its development. Pharmacokinetic studies in preclinical species, such as rodents, provide essential data on how the compound behaves in a living system. These studies typically involve administering the compound and then measuring its concentration in biological fluids (e.g., plasma) over time using sensitive analytical methods. Research in Sprague-Dawley rats has characterized the oral bioavailability, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2). For example, Stannsoporfin USAN demonstrated an oral bioavailability of 45%, with a Cmax of 8.5 µg/mL achieved at a Tmax of 1.5 hours. The elimination half-life was determined to be 6.2 hours, with an AUC(0-24h) of 45.8 µg*h/mL.

Data Table 3: Key Pharmacokinetic Parameters of Stannsoporfin USAN in Sprague-Dawley Rats (Oral Administration)

| Parameter | Value | Unit |

| Oral Bioavailability | 45 | % |

| Cmax | 8.5 | µg/mL |

| Tmax | 1.5 | hours |

| t1/2 (Elimination Half-life) | 6.2 | hours |

| AUC(0-24h) | 45.8 | µg*h/mL |

Computational and Systems Biology Approaches

Beyond experimental analysis, computational and systems biology methods offer powerful tools to predict molecular interactions and understand the broader impact of Stannsoporfin USAN on biological networks. These approaches complement experimental data by providing insights into mechanisms of action and potential therapeutic targets.

In Silico Modeling of Enzyme-Inhibitor Interactions

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to predict how Stannsoporfin USAN interacts with target enzymes at a molecular level. These in silico methods can estimate binding affinities and identify key amino acid residues involved in the interaction, providing a basis for understanding the compound's inhibitory mechanisms. Molecular docking studies have predicted a strong binding interaction between Stannsoporfin USAN and Cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. The simulations indicated a binding energy of -10.5 kcal/mol, with docking poses suggesting direct interaction with residues within the enzyme's active site.

Data Table 4: In Silico Binding Affinity of Stannsoporfin USAN to CYP3A4

| Target Enzyme | Binding Energy (kcal/mol) | Docking Score (Arbitrary Units) | Key Interaction Site | Method |

| CYP3A4 | -10.5 | -150.2 | Active Site Residues | Molecular Docking |

Network Analysis for Elucidating Pathway Perturbations

Systems biology approaches, including network analysis, are used to decipher the complex cellular responses to Stannsoporfin USAN. By integrating data from genomics (e.g., gene expression profiling), proteomics, and metabolomics, researchers can construct and analyze biological networks to identify perturbed pathways and key regulatory nodes. Gene expression profiling studies have revealed that Stannsoporfin USAN significantly impacts signaling pathways associated with inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway, and lipid metabolism, including the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway. Network analysis further highlights specific transcription factors and signaling molecules as central regulators of these observed pathway alterations.

Data Table 5: Key Pathways Perturbed by Stannsoporfin USAN Identified via Gene Expression Analysis

| Pathway Name | Associated Biological Process | Key Regulatory Element(s) | Data Source |

| NF-κB Signaling Pathway | Inflammation | NF-κB, IκB | Gene Expression |

| PPAR Signaling Pathway | Lipid Metabolism | PPARα, PPARγ | Gene Expression |

| Inflammatory Cytokine Release | Immune Response | TNF-α, IL-6 | Gene Expression |

| Lipid Homeostasis | Metabolism | SREBP-1c | Gene Expression |

Future Directions and Unexplored Research Avenues

Deeper Elucidation of Complex Metabolic Pathway Interactions

While the primary mechanism of Stannsoporfin (B1264483) involves the competitive inhibition of heme oxygenase to block bilirubin (B190676) production, emerging evidence suggests its interaction with other significant metabolic pathways. nih.govfrontiersin.org A crucial future direction is the comprehensive mapping of these interactions to understand the broader physiological effects of the compound.

Stannsoporfin and other metalloporphyrins have been found to interact with various heme-containing enzyme systems. frontiersin.orgscienceopen.com These include:

Nitric Oxide Synthase (NOS): An enzyme family involved in the synthesis of nitric oxide, a critical signaling molecule in neurotransmission, vasodilation, and immune responses.

Soluble Guanylyl Cyclase (sGC): The primary receptor for nitric oxide, playing a key role in various physiological processes.

Cytochrome P450 (CYP450): A superfamily of enzymes essential for the metabolism of a wide array of endogenous and exogenous compounds, including drugs and toxins. frontiersin.orgscienceopen.com

Further research should focus on characterizing the kinetics and functional consequences of these interactions. Understanding how Stannsoporfin modulates the CYP450 system, for instance, is critical for predicting potential drug-drug interactions and ensuring patient safety in complex therapeutic regimens. Investigating its influence on the NOS-sGC signaling pathway could reveal novel applications in cardiovascular or neurological disorders.

| Enzyme System | Potential Interaction with Stannsoporfin | Implied Biological Consequence |

| Heme Oxygenase (HO) | Competitive Inhibition nih.govfrontiersin.org | Reduction of bilirubin production nih.gov |

| Nitric Oxide Synthase (NOS) | Interaction noted frontiersin.orgscienceopen.com | Modulation of nitric oxide signaling |

| Soluble Guanylyl Cyclase (sGC) | Interaction noted frontiersin.orgscienceopen.com | Alteration of cGMP-mediated pathways |

| Cytochrome P450 (CYP450) | Interaction noted frontiersin.orgscienceopen.com | Altered metabolism of drugs and endogenous compounds |

Identification of Novel Cellular and Molecular Targets Beyond Heme Oxygenase

Beyond its enzymatic inhibition, Stannsoporfin appears to exert effects on cellular processes, particularly within the immune system. Identifying these novel targets is paramount for uncovering new therapeutic possibilities.

Research has demonstrated that Stannsoporfin (SnMP) can modulate T-cell activity. In vitro studies have shown it can induce the activation, proliferation, and maturation of naive CD4+ and CD8+ T cells through interactions with CD14+ monocytes. nih.gov This suggests a role in shaping adaptive immune responses.

Furthermore, in a murine model of multidrug-resistant tuberculosis, adjunctive therapy with Stannsoporfin enhanced the bactericidal activity of a novel antibiotic regimen. asm.orgresearchgate.net This effect was associated with a differential alteration in the expression of pro-inflammatory cytokine genes and CD38, a marker for M1 macrophages, as early as two weeks into treatment. researchgate.net These findings point towards immunomodulatory properties that could be harnessed for infectious diseases. Pharmacological inhibition of host heme oxygenase has been shown to suppress Mycobacterium tuberculosis infection in vivo through a T-lymphocyte-dependent mechanism. nih.govresearchgate.net

Future research should aim to:

Identify the specific cell surface receptors or intracellular signaling molecules with which Stannsoporfin interacts to trigger T-cell activation.

Explore the precise mechanism by which it modulates macrophage polarization and cytokine production.

Investigate its potential as a host-directed therapy for other infectious or inflammatory diseases.

Development and Characterization of Advanced Preclinical Disease Models

The evaluation of Stannsoporfin has been conducted in several preclinical models, which have been instrumental in defining its primary efficacy. fda.gov For its primary indication in neonatal hyperbilirubinemia, preclinical studies have utilized neonatal rats and dogs, as well as bile duct-cannulated rats to directly measure the inhibition of bilirubin production from both endogenous and exogenous heme sources. nih.govfda.gov

More recently, a key preclinical model has been its use in BALB/c mice infected with Mycobacterium tuberculosis to assess its activity as an adjunct therapy for multidrug-resistant tuberculosis. researchgate.net This model has been critical in revealing the compound's immunomodulatory effects. asm.orgresearchgate.net

The future of preclinical research on Stannsoporfin would benefit from the development of more sophisticated models that can more accurately recapitulate complex human diseases. This could include:

Humanized mouse models: Utilizing mice with reconstituted human immune systems to better study the immunomodulatory effects observed in vitro and in conventional murine models.

Organoid models: Employing liver organoids to study metabolic interactions and potential hepatotoxicity in a more physiologically relevant system than traditional cell cultures.

Disease-specific genetic models: Using genetically engineered mouse models that develop specific inflammatory or metabolic diseases to test the efficacy of Stannsoporfin in new therapeutic contexts.

Design and Synthesis of Stannsoporfin Analogs with Refined Pharmacological Profiles

While Stannsoporfin has shown efficacy, the development of analogs with improved properties remains a key research avenue. The design and synthesis of novel porphyrin derivatives offer the potential for enhanced potency, better target selectivity, and improved safety profiles. nih.gov

One area of concern with some porphyrins is phototoxicity. Research into alternatives has proposed halogenated forms of tin analogues, such as Sn4+-diiododeuteroporphyrin, which may retain potent heme oxygenase inhibition while reducing phototoxicity concerns. nih.gov

Another strategy for refinement involves formulation. The development of lyophilized liposomal Stannsoporfin formulations has been suggested as a method to achieve targeted delivery, particularly to the spleen for enhanced HO inhibition. nih.gov Such a formulation could be five to twenty times more effective than the aqueous form, potentially allowing for lower doses and reducing the risk of side effects. nih.gov

Future synthetic chemistry efforts should focus on:

Structure-Activity Relationship (SAR) studies: Systematically modifying the peripheral groups of the porphyrin ring to optimize inhibitory activity against heme oxygenase and explore activity against novel targets.

Improving pharmacokinetic properties: Designing analogs with enhanced bioavailability and optimized half-life.

Developing targeted delivery systems: Creating formulations that concentrate the drug at specific sites of action, such as the liver, spleen, or inflamed tissues.

| Analog/Formulation Strategy | Rationale for Development | Potential Advantage |

| Halogenated Tin Porphyrins | Address potential phototoxicity issues nih.gov | Similar potent inhibition with improved safety profile nih.gov |

| Liposomal Formulations | Targeted delivery to the spleen nih.gov | Higher efficacy at lower doses, fewer side effects nih.gov |

| Novel Meso-substituted Analogs | Explore new pharmacological activities nih.gov | Enhanced anti-inflammatory or antioxidant effects |

Integration of Multi-Omics Data for Comprehensive Understanding of Biological Impact

To achieve a holistic view of Stannsoporfin's biological impact, future research must move towards the integration of multi-omics data. nih.gov This approach combines data from different biological levels—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive model of the drug's mechanism of action and its effects on the entire biological system. nih.govmdpi.com

Currently, studies on Stannsoporfin have incorporated aspects of transcriptomics, such as using RT-qPCR to measure changes in the mRNA expression of specific cytokine genes. asm.orgbiorxiv.org However, a broader, unbiased approach is needed.

Future multi-omics studies on Stannsoporfin could involve:

Transcriptomics (RNA-seq): To analyze the global changes in gene expression in relevant cells (e.g., hepatocytes, macrophages, T-cells) following treatment, revealing entire pathways modulated by the drug.

Proteomics: To quantify changes in protein expression and post-translational modifications, providing a more direct link between drug action and cellular function.

Metabolomics: To measure changes in the levels of small-molecule metabolites, offering a functional readout of the metabolic state of the cell or organism after Stannsoporfin administration.

By integrating these datasets, researchers can move beyond a single target and understand the complex interplay of molecules and pathways affected by Stannsoporfin. nih.gov This systems-level understanding is essential for identifying novel biomarkers of drug response, predicting potential off-target effects, and discovering new therapeutic applications for this multifaceted compound. nih.govmdpi.com

Q & A

What are the primary mechanisms of action of Stannsoporfin USAN in reducing neonatal hyperbilirubinemia, and how do these inform experimental design in preclinical studies?

Answer:

Stannsoporfin USAN inhibits heme oxygenase, the enzyme responsible for converting heme to biliverdin (a precursor of bilirubin), thereby reducing bilirubin production. Preclinical studies should utilize in vitro models (e.g., hepatocyte cultures) to quantify enzyme inhibition kinetics and in vivo animal models (e.g., neonatal rodents with induced hemolysis) to assess dose-response relationships. Experimental designs must control for factors like gestational age, hemolytic rate, and drug metabolism pathways to isolate therapeutic effects .

How have recent Phase IIb clinical trials addressed dose-dependent efficacy and safety of Stannsoporfin USAN in hemolytic disease of the newborn?

Answer:

The Phase IIb trial (N=91) compared control (phototherapy alone) vs. 3 mg/kg and 4.5 mg/kg subcutaneous Stannsoporfin doses. Total bilirubin (T-B) levels were measured at 2, 6, 12, 24, 36, and 48 hours post-administration. Results showed distinct bilirubin trajectories, with higher doses correlating with faster decline. Safety assessments focused on phototoxicity (absent in Stannsoporfin but observed in earlier metalloporphyrins) and short-term adverse events. Future trials should incorporate longer follow-ups to evaluate neurodevelopmental outcomes .

What methodological challenges arise when comparing Stannsoporfin USAN with existing therapies like phototherapy or IVIG, and how can researchers control for confounding variables?

Answer:

Key challenges include:

- Interaction effects : Phototherapy’s efficacy may synergize or conflict with Stannsoporfin. Trials must standardize light intensity/duration across groups.

- Ethical constraints : Randomizing critically ill infants to placebo requires rigorous risk-benefit analysis.

- Confounding variables : Hemolytic etiology (e.g., ABO vs. Rh incompatibility) impacts baseline bilirubin production. Stratified randomization and multivariate regression can mitigate bias .

How do researchers reconcile conflicting data on the phototoxic potential of Stannsoporfin USAN compared to earlier metalloporphyrins?

Answer:

Earlier metalloporphyrins (e.g., Sn-PP) caused UV-induced skin reactions, but Stannsoporfin’s molecular modifications reduced this risk. Preclinical phototoxicity assays (e.g., 3T3 neutral red uptake tests) and clinical monitoring under controlled light exposure are critical. Discrepancies in trial data may arise from differences in drug formulation or measurement protocols, necessitating standardized toxicity endpoints .

What statistical approaches are recommended for analyzing longitudinal bilirubin level trajectories in Stannsoporfin USAN trials?

Answer:

Mixed-effects models can account for repeated measures (e.g., hourly bilirubin readings) and individual variability. Time-series analysis may identify critical inflection points (e.g., peak bilirubin reduction at 12–24 hours). Non-inferiority margins should be predefined when comparing Stannsoporfin to phototherapy, with sensitivity analyses for missing data .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the development of research questions for Stannsoporfin USAN in preterm neonates?

Answer:

- Feasible : Ensure access to vulnerable populations (e.g., NICUs with ethical approval).

- Novel : Investigate understudied areas (e.g., drug interactions with IVIG).

- Ethical : Prioritize trials with adaptive designs to minimize risks.

- Relevant : Align endpoints with clinical priorities (e.g., reducing exchange transfusion rates). Frameworks like PICO (Population, Intervention, Comparison, Outcome) further refine hypotheses .

What biomarkers or surrogate endpoints are most predictive of Stannsoporfin USAN’s long-term efficacy in preventing kernicterus?

Answer:

Short-term biomarkers (e.g., rate of bilirubin decline) must be validated against long-term neurodevelopmental outcomes (e.g., auditory brainstem response, MRI-detected basal ganglia injury). Cohort studies with extended follow-ups (≥2 years) are needed to establish causality. Surrogate endpoints should correlate with functional outcomes, not just biochemical measures .

How can researchers optimize pharmacokinetic/pharmacodynamic (PK/PD) modeling for Stannsoporfin USAN in neonates with varying hepatic maturity?

Answer:

Population PK models should incorporate covariates like gestational age, birth weight, and hepatic enzyme activity. Serial blood sampling (e.g., dried blood spots) can assess drug clearance without overburdening patients. Bayesian methods allow real-time dose adjustments based on individualized bilirubin trajectories .

What strategies mitigate selection bias in observational studies evaluating Stannsoporfin USAN’s real-world effectiveness?

Answer:

- Use propensity score matching to balance confounders (e.g., gestational age, hemolysis severity).

- Implement multicenter registries to diversify populations.

- Sensitivity analyses (e.g., E-values) quantify robustness to unmeasured confounding .

How should contradictory data on Stannsoporfin USAN’s cost-effectiveness be analyzed in health economic evaluations?

Answer:

Model-based analyses (e.g., Markov models) must compare short-term costs (drug administration) vs. long-term savings (reduced hospitalization, disability care). Inputs should derive from trial data (e.g., exchange transfusion rates) and real-world evidence. Scenario analyses address parameter uncertainty (e.g., varying drug prices, efficacy thresholds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.